molecular formula C17H18FNO4 B2919064 2-(2-fluorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide CAS No. 2320174-92-1

2-(2-fluorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide

Cat. No.: B2919064
CAS No.: 2320174-92-1
M. Wt: 319.332
InChI Key: KVVVRBWIWMEQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a complex acetamide derivative, incorporating a 2-fluorophenoxy moiety and a substituted 4,5,6,7-tetrahydrobenzofuran ring system. The tetrahydrobenzofuran core is a privileged structure in drug discovery, known to be present in compounds with a range of biological activities . The specific substitution pattern, featuring a hydroxy group and a methylacetamide chain on the saturated ring, makes this compound a valuable intermediate for the synthesis and exploration of novel bioactive molecules. The structural features of this compound suggest potential for diverse research applications. The fluorophenoxyacetamide chain is a functional group seen in compounds investigated for their interactions with various biological targets . Furthermore, the tetrahydrobenzofuran scaffold is a key structural element in compounds that have been studied as potent and selective histamine H3 receptor antagonists, which are a major focus for research into cognitive disorders and schizophrenia . Other derivatives of the tetrahydrobenzofuran core are also being explored in early-stage research as antagonists for receptors like MrgprX2, which is implicated in conditions such as chronic itch, psoriasis, and asthma . This product is provided strictly For Research Use Only. It is intended for use in laboratory settings by qualified researchers and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c18-13-4-1-2-5-15(13)23-10-16(20)19-11-17(21)8-3-6-14-12(17)7-9-22-14/h1-2,4-5,7,9,21H,3,6,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVRBWIWMEQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18FNO3
  • Molecular Weight : 293.32 g/mol

The compound features a fluorophenoxy group attached to a tetrahydrobenzofuran moiety through an acetamide linkage. This unique structure is hypothesized to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the phenoxy group may enhance lipophilicity and receptor binding affinity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzofuran derivatives. For instance, related compounds have shown significant inhibition against Fusarium oxysporum, a common plant pathogen. The inhibition halos observed ranged from 28 to 32 mm, outperforming the positive control nystatin . The IC50 values for some derivatives were reported as low as 0.42 mM, suggesting promising antifungal activity that could extend to our compound of interest .

Antibacterial Activity

In contrast to its antifungal potential, preliminary investigations into the antibacterial activity against Agrobacterium tumefaciens and Pectobacterium carotovorum revealed no significant effects . This suggests a selective profile where the compound may be more effective against fungal pathogens than bacterial ones.

Case Studies

  • Case Study on Antifungal Efficacy : A recent experiment evaluated several benzofuran derivatives, including those structurally similar to our compound. The study found that modifications in the alkyl chain significantly influenced antifungal potency. Compounds with specific substitutions demonstrated enhanced activity against Fusarium oxysporum, reaffirming the importance of structural optimization in drug design .
  • Pharmacological Evaluation : Another study focused on a series of fluorinated compounds and their interaction with serotonin receptors. The findings suggested that fluorine substitution could modulate receptor affinity and selectivity, which might be applicable to our compound's pharmacological profile .

Data Table: Biological Activity Summary

Activity Type Target Organism IC50 (mM) Inhibition Halo (mm) Control Comparison
AntifungalFusarium oxysporum0.4228-32Nystatin (23 mm)
AntibacterialAgrobacterium tumefaciensNot SignificantN/AN/A
AntibacterialPectobacterium carotovorumNot SignificantN/AN/A

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Key Substituents Rf Value Yield (%) Melting Point (°C) Notes
Target Compound Tetrahydrobenzofuran, 2-fluorophenoxy N/A N/A N/A Hypothesized enhanced solubility
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butylamine, butyryl 0.32 82 75 High yield, simple purification
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 2-Amino-2-methyl-1-propanol 0.28 54 84 Moderate yield, polar hydroxy group
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) Isoleucine methyl ester 0.65 51 74 Chiral center ([α]²²D = +61.1)

Key Observations :

  • Substituent Impact : The target compound’s tetrahydrobenzofuran group may confer rigidity and hydrogen-bonding capacity compared to the flexible butyryl or ester groups in compounds 30–32 .
  • Synthetic Feasibility : Analogs like compound 30 achieve high yields (82%) via optimized coupling methods (e.g., bromoacetyl bromide with n-butylamine), suggesting similar strategies could apply to the target compound .
  • Chirality : Compound 32 highlights the importance of stereochemistry in acetamide derivatives, a factor that may influence the target compound’s activity if synthesized enantioselectively .

Pharmacological and Biochemical Insights

While direct activity data for the target compound are unavailable, structurally related acetamides in exhibit moderate bioactivity scores (e.g., 5.58–5.797 for indolin-3-ylidene derivatives) . These scores correlate with substituent-dependent interactions:

  • Hydroxy-Tetrahydrobenzofuran: This moiety could mimic the polar interactions of quinolin or pyridin groups in ’s analogs, suggesting possible kinase or protease inhibition .

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